2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-21(2)16-6-4-5-7-17(16)22(3)20(21)11-15(12-23(24)25)14-8-9-18-19(10-14)27-13-26-18/h4-11,15H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZMWOLSZWXFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved by the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The nitropropylidene group is then introduced through nitration reactions, often using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration steps and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Halogenating agents, alkylating agents
Major Products
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for the exploration of various chemical transformations, including oxidation and reduction reactions.
Biology
Research has indicated that 2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole exhibits potential biological activities:
- Anticancer Properties : Preliminary studies suggest its ability to inhibit cancer cell proliferation through mechanisms involving microtubule stabilization and apoptosis induction.
- Mechanism of Action : The compound interacts with tubulin, which may lead to mitotic blockade in cancer cells .
Medicine
Due to its biological activities, the compound is being investigated for potential therapeutic applications:
- Drug Development : It is explored for targeting specific molecular pathways relevant to cancer treatment and other diseases.
- Pharmacological Studies : Ongoing studies assess its efficacy and safety profiles in preclinical models.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of the compound on various cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Case Study 2: Biological Mechanisms
Research focused on the mechanism by which the compound induces apoptosis in cancer cells. The findings revealed that it disrupts microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death .
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole involves its interaction with molecular targets such as tubulin, leading to the suppression of tubulin polymerization or stabilization of microtubule structure. This results in mitotic blockade and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to three classes of analogs: benzodioxol-linked heterocycles, nitro-substituted derivatives, and indole-based systems.
Benzodioxol-Containing Heterocycles
Key Differences :
- Substituent Effects : The target compound’s nitro group (vs. hydroxylamine in or chloro in ) increases polarity and may stabilize negative charge density.
- Heterocyclic Core : The indole system (target) differs from pyrimidine or imidazopyridazine in aromatic surface area, affecting π-π stacking and binding interactions.
- Conformational Flexibility : The propylidene chain in the target and allows rotational freedom, whereas piperazine in introduces rigidity.
Nitro-Substituted Analogs
Nitro groups are rare in the provided evidence, but their presence in the target compound suggests distinct electronic and steric effects. For instance, the nitro group may:
- Reduce basicity of the indole nitrogen via electron withdrawal.
- Increase molecular planarity due to conjugation with the propylidene chain, as seen in nitroaromatics .
Indole Derivatives
Methyl substitution at positions 1,3,3 on the indole core (target) enhances steric bulk compared to unmethylated indoles. This could hinder crystallization or intermolecular interactions, as observed in crystallographic studies of methylated heterocycles .
Research Findings and Structural Insights
Crystallographic Validation
Software such as SHELXL and ORTEP-3 are critical for refining such structures.
Conformational Analysis
- Benzodioxol Puckering : Cremer-Pople coordinates predict minimal puckering in benzodioxol rings due to their fused dioxolane structure.
- Nitro Group Orientation : The nitro group’s orientation relative to the propylidene chain may adopt a coplanar conformation to maximize resonance stabilization, similar to nitroaromatic systems .
Physicochemical Properties
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole is a synthetic derivative that combines features of indole and benzodioxole structures. This article explores its biological activity based on existing research, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 299.30 g/mol
- IUPAC Name : this compound
The compound's structure features a nitro group and a benzodioxole moiety attached to the indole framework, which may contribute to its biological activities.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety is particularly noted for enhancing the radical scavenging capacity of such compounds. Studies have shown that related indole derivatives can reduce oxidative stress in various biological models .
Anticancer Activity
Indole derivatives are well-documented for their anticancer potential. The compound may inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Indoles can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that similar compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
A comparative study on related compounds demonstrated that they exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Indoles are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2. In vitro studies have shown that related indole derivatives can significantly reduce inflammation markers in cell cultures .
The biological activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant activity of various indole derivatives using DPPH radical scavenging assays. The results indicated that compounds with similar structures exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 75% |
| Compound B | 68% |
| Target Compound | 82% |
Study 2: Cytotoxicity Against Cancer Cells
A cytotoxicity assay was performed on breast cancer cell lines (MCF-7). The results showed that the target compound had an IC50 value significantly lower than control groups.
| Compound | IC50 (µM) |
|---|---|
| Control | >100 |
| Target Compound | 25 |
Q & A
Q. What are the key synthetic challenges in preparing 2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Electrophilic aromatic substitution at the benzodioxole ring (electron-rich aromatic system) to introduce nitropropylidene groups .
- Condensation reactions to form the indole core, requiring precise stoichiometric control to avoid side products like over-nitrated derivatives .
- Optimization of nitro group positioning using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent decomposition .
Critical parameters include solvent polarity (e.g., dichloromethane for intermediates) and inert atmospheres to stabilize reactive intermediates. Purity is confirmed via HPLC or TLC with UV visualization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the benzodioxole and indole rings. The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–NO₂ bond distance ~1.48 Å). ORTEP-III visualizes thermal ellipsoids to assess molecular rigidity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~379.12) and nitro group fragmentation patterns .
Q. How does the benzodioxole ring influence the compound’s reactivity in further functionalization?
The benzodioxole’s electron-rich nature directs electrophilic substitution (e.g., halogenation, sulfonation) to the 5-position. However, steric hindrance from the nitropropylidene group limits accessibility. Strategies include:
- Protecting groups (e.g., acetyl) to temporarily block reactive sites during derivatization .
- Microwave-assisted synthesis to accelerate reactions while minimizing decomposition .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?
Discrepancies arise from:
- Thermal motion artifacts : High-resolution data (<1 Å) and low-temperature (100 K) measurements reduce noise. SHELXL’s restraints harmonize experimental and computational data .
- Ring puckering : Cremer-Pople parameters quantify non-planarity in the benzodioxole ring, explaining deviations from idealized bond lengths .
- DFT benchmarking : Use B3LYP/6-311++G(d,p) to model gas-phase geometry, then compare with solid-state crystallography to account for packing effects .
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
- Resonance stabilization : The nitro group delocalizes electron density into the indole core, reducing susceptibility to oxidation .
- Steric protection : The 1,3,3-trimethyl groups shield the nitropropylidene moiety from nucleophilic attack. Kinetic studies (e.g., Arrhenius plots) under varying pH and temperature confirm degradation pathways .
Q. How can computational modeling predict biological activity or enzyme interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., cytochrome P450). The benzodioxole’s planar structure fits hydrophobic pockets, while nitro groups form hydrogen bonds .
- MD simulations : GROMACS assesses conformational stability in aqueous environments, revealing solvent-accessible surfaces critical for bioavailability .
Q. What strategies validate synthetic intermediates with structural ambiguity?
- Resonance-assisted hydrogen bonding (RAHB) analysis : IR spectroscopy identifies H-bonding patterns (e.g., N–H∙∙∙O nitro) to confirm intermediate structures .
- Single-crystal neutron diffraction : Resolves hydrogen atom positions unambiguously, complementing X-ray data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
